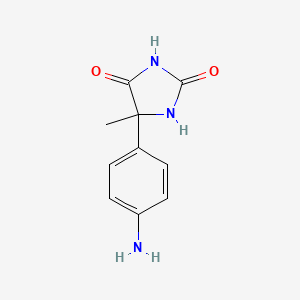

5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYBOZXXRPFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103273-09-2 | |

| Record name | 5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzaldehyde with methyl isocyanate under controlled conditions to form the desired imidazolidine ring. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidine diones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Imidazolidine diones.

Reduction: Amine derivatives.

Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound has shown significant promise in pharmacology, particularly as an anticonvulsant. Its derivatives have been synthesized and evaluated for their ability to interact with sodium channels in the brain, which is crucial for managing seizures. Studies indicate that modifications to the imidazolidine scaffold can enhance its anticonvulsant activity and stability in biological systems .

Antitumor Activity

Research has demonstrated that derivatives of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione exhibit antitumor properties. For instance, certain synthesized compounds have been tested against human colon carcinoma cells (HCT-116) and showed promising antiproliferative effects. The structure-activity relationship (SAR) studies highlight that specific substitutions can significantly improve anticancer efficacy .

Antimicrobial Effects

The compound's derivatives have also been investigated for their antimicrobial activity. Various studies report that these derivatives can inhibit the growth of several bacterial strains, making them potential candidates for developing new antibiotics .

Material Science Applications

Corrosion Inhibition

5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione has been studied as a corrosion inhibitor for metals such as carbon steel and brass in saline environments. A study indicated that at an optimal concentration of 50 ppm, the compound provided a corrosion inhibition efficiency of 64.64% for carbon steel and 84.75% for brass alloys. This application underscores its utility in protecting metals from corrosion in various industrial applications .

Case Study 1: Anticonvulsant Activity

A series of experiments were conducted where different derivatives of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione were synthesized and tested for their anticonvulsant properties. The results indicated that certain modifications led to increased efficacy in inhibiting seizures in animal models. The study provided insights into the molecular mechanisms involved, particularly focusing on sodium channel modulation.

Case Study 2: Antitumor Efficacy

In vitro studies evaluated the cytotoxic effects of synthesized derivatives on HCT-116 human colon cancer cells. The findings revealed that specific structural changes enhanced the compounds' ability to induce apoptosis in cancer cells. This case study emphasized the importance of SAR in developing more effective anticancer agents.

Data Table: Summary of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Anticonvulsant | Various derivatives | Enhanced efficacy in sodium channel inhibition |

| Antitumor | Substituted analogs | Significant antiproliferative effects on HCT-116 |

| Antimicrobial | Diverse derivatives | Effective against multiple bacterial strains |

| Corrosion Inhibition | 50 ppm concentration | 64.64% efficiency for carbon steel; 84.75% for brass |

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione: This compound has a similar aminophenyl group but differs in the heterocyclic ring structure.

5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole: Another compound with an aminophenyl group, but with a thiadiazole ring instead of an imidazolidine ring.

Uniqueness

5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its imidazolidine ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides a versatile scaffold for chemical modifications .

Biological Activity

5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from diverse studies, including case studies and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione is characterized by its imidazolidine core, which contributes to its unique biological properties. The presence of the amino group on the phenyl ring enhances its reactivity and interaction with biological targets.

Chemical Formula

- Molecular Formula : C10H12N4O2

- Molecular Weight : 224.23 g/mol

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of imidazolidine-2,4-dione exhibit significant activity against various bacterial strains. The mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a promising candidate for treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Anticancer Effects on HeLa Cells

In a controlled study, HeLa cells treated with varying concentrations of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione showed a dose-dependent decrease in viability. The IC50 was determined to be approximately 25 µM after 48 hours of treatment.

Table 2: Cytotoxicity Data Against HeLa Cells

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 50 |

| 50 | 30 |

The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, it has been noted to inhibit DprE1 (Decaprenylphosphoryl-arabinose), an enzyme critical for mycobacterial cell wall biosynthesis, thus demonstrating potential as an antimycobacterial agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound exhibits moderate absorption with a favorable distribution profile. Toxicity assessments indicate low cytotoxicity across various cell lines, supporting its potential for therapeutic applications.

Table 3: Toxicity Profile

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HEK293 | >100 | Low toxicity |

| HepG2 | >50 | Moderate toxicity |

| MCF7 | >75 | Low toxicity |

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione and its derivatives?

The synthesis typically involves cyclization or functionalization of imidazolidine-2,4-dione cores. For example:

- Cyclization : Reacting urea derivatives with ketones or aldehydes under acidic conditions to form the imidazolidine ring.

- Sulfonylation : Introducing sulfonyl groups via reactions with sulfonyl chlorides in dichloromethane, using triethylamine and catalytic DMAP to enhance reactivity .

- Aryl Substitution : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups to the core structure, as demonstrated in analogous imidazolone syntheses with yields up to 98% . Key optimization factors include solvent polarity (e.g., DMSO for polar intermediates), reaction time (2–24 hours), and purification via recrystallization or column chromatography .

Q. How is the molecular structure of 5-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione characterized experimentally?

Structural elucidation employs:

- X-ray Crystallography : Resolves bond lengths, angles, and conformations. For example, sulfonylated analogs exhibit U-shaped geometries with dihedral angles of 6.07°–8.67° between aromatic rings .

- Spectroscopy :

- 1H/13C-NMR : Identifies proton environments (e.g., amine protons at δ 6.5–7.5 ppm) and carbonyl groups (C=O at ~170 ppm).

- LC-MS : Confirms molecular weight and purity (>95%) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods improve the design of imidazolidine-2,4-dione derivatives with enhanced bioactivity?

Computational strategies include:

- Quantum Chemical Calculations : Predicting reaction pathways and transition states to optimize synthetic routes (e.g., identifying low-energy intermediates for sulfonylation) .

- Molecular Docking : Screening derivatives against target proteins (e.g., aldose reductase) to prioritize compounds with high binding affinity. For example, sulfonyl groups enhance inhibition by forming hydrogen bonds with active-site residues .

- Machine Learning : Training models on existing bioactivity data to predict novel substituents with desired properties (e.g., logP, solubility) . These methods reduce experimental trial-and-error, accelerating lead compound identification .

Q. What experimental design principles resolve yield discrepancies in imidazolidine-2,4-dione syntheses?

Contradictions in yields (e.g., 30% vs. 98% for similar reactions) are addressed via:

- Factorial Design : Systematically varying parameters (catalyst loading, temperature, solvent) to identify optimal conditions. For example, DMAP in CH2Cl2 improves sulfonylation efficiency by stabilizing reactive intermediates .

- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to pinpoint side reactions (e.g., hydrolysis of intermediates).

- Purification Refinement : Switching from silica gel chromatography to recrystallization in DMF/EtOH mixtures to recover high-purity products .

Q. How do intermolecular interactions in crystalline derivatives influence drug development?

Crystal packing analysis reveals:

- Hydrogen Bonds : N–H⋯O interactions (2.8–3.0 Å) stabilize dimers, enhancing thermal stability (melting points up to 245°C) .

- π-π Stacking : Aryl centroid distances of ~3.9 Å improve solubility by facilitating co-crystal formation with excipients .

- Halogen Interactions : Short Cl⋯F contacts (3.05–3.12 Å) in sulfonylated derivatives may affect bioavailability by altering lattice energy . These insights guide salt selection and polymorph screening to optimize pharmacokinetics .

Methodological Considerations

- Safety Protocols : While specific data for the target compound are limited, general practices for handling imidazolidine-diones include using PPE (gloves, goggles) and working in fume hoods to avoid inhalation .

- Data Reproducibility : Archive raw spectral data (NMR, LC-MS) and crystallographic CIF files to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.